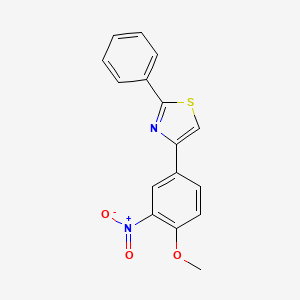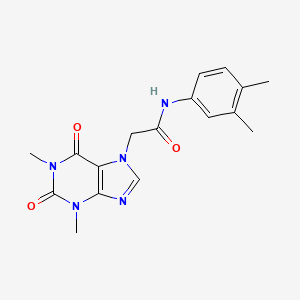methanone](/img/structure/B5781780.png)
[2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a member of the family of aryl ketones and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mécanisme D'action
The exact mechanism of action of [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone is not fully understood, but it is thought to act through the modulation of the GABAergic system. Studies have shown that [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone enhances the activity of GABA receptors, leading to increased inhibition of neuronal activity. This may explain the anticonvulsant and anxiolytic effects of [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone. [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This may explain the anti-inflammatory and analgesic effects of [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone.
Biochemical and Physiological Effects:
[2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This may explain the anticonvulsant and anxiolytic effects of [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone. [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has also been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. This may explain the anti-inflammatory and analgesic effects of [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone.
Avantages Et Limitations Des Expériences En Laboratoire
[2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its biological activity is well characterized. However, [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone also has some limitations. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been shown to exhibit some toxicity in animal models at high doses.
Orientations Futures
There are several potential future directions for research on [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone. One area of interest is the development of more potent and selective analogs of [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone that exhibit improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone in the treatment of epilepsy, depression, and anxiety disorders. Finally, the role of [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone in the modulation of the immune system and its potential use in the treatment of autoimmune diseases is an area of active research.
Méthodes De Synthèse
The synthesis of [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone involves the reaction of 2-chloro-5-fluoroacetophenone with 4-methylpiperidine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with benzyl chloride to yield [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone. The synthesis of [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been extensively studied, and several modifications to the original method have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
[2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone exhibits anti-inflammatory and analgesic effects in animal models of inflammation and pain. [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy. In addition, [2-chloro-5-fluoro-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been investigated for its potential use as an antidepressant and anxiolytic agent.
Propriétés
IUPAC Name |
[2-chloro-5-fluoro-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c1-13-7-9-22(10-8-13)18-12-16(20)15(11-17(18)21)19(23)14-5-3-2-4-6-14/h2-6,11-13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMXIVWOQIJRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)Cl)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Chloro-5-fluoro-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


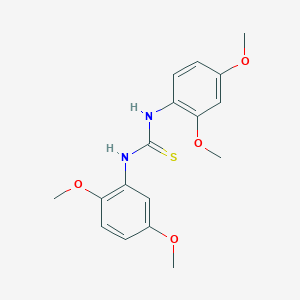
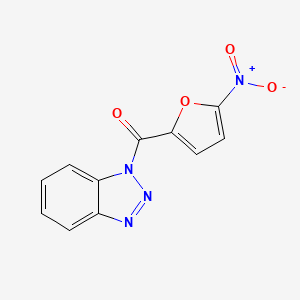
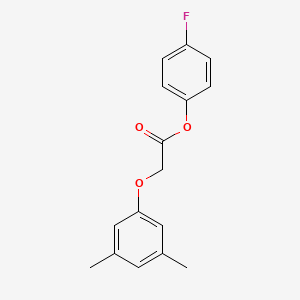
![N-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5781712.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5781717.png)
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B5781741.png)

![5-[(4-fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide](/img/structure/B5781751.png)
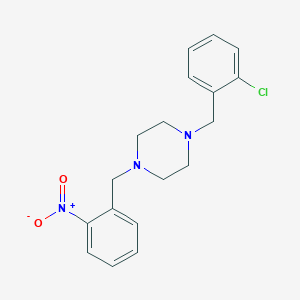
![1-[2-(methoxymethyl)benzyl]-1H-benzimidazole](/img/structure/B5781777.png)
